molecular formula C8H5Cl2N5S B14632597 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-62-0

5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine

Cat. No.: B14632597
CAS No.: 55271-62-0
M. Wt: 274.13 g/mol
InChI Key: YJFOZIZQIAKKHX-UHFFFAOYSA-N
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Description

5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine is a heterocyclic compound featuring two pyridazine rings connected via a sulfanyl (-S-) bridge. Its molecular formula is C₈H₅Cl₂N₅S, with a molecular weight of 274.12 g/mol. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) is substituted with chlorine atoms at positions 5 and 6 on one ring and an amine group at position 4 on the other.

Properties

CAS No.

55271-62-0

Molecular Formula

C8H5Cl2N5S

Molecular Weight

274.13 g/mol

IUPAC Name

5-(5,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine

InChI

InChI=1S/C8H5Cl2N5S/c9-7-6(3-14-15-8(7)10)16-5-2-13-12-1-4(5)11/h1-3H,(H2,11,13)

InChI Key

YJFOZIZQIAKKHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=N1)SC2=CN=NC(=C2Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine typically involves the reaction of 5,6-dichloropyridazin-4-amine with a suitable thiol reagent under controlled conditions. One common method involves the use of dry ethanol saturated with ammonia gas, followed by heating the reaction mixture at elevated temperatures (120-130°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridazine ring.

Scientific Research Applications

5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with sulfur-containing heterocycles, but key distinctions arise in the core heterocycle and substituents:

Compound Name Core Heterocycle Substituents Sulfanyl Position Molecular Weight (g/mol)
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine Pyridazine (two rings) Cl (5,6), NH₂ (4) 4 274.12
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Pyrimidine Cl (6), I (5), CH₃S (2), NH₂ (4) 2 317.54
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole 4-Methylphenyl groups, methyl-sulfanyl chains Multiple ~418.58 (estimated)
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indole, substituted acetamides 2 ~350–400 (estimated)

Key Observations :

  • Core Heterocycle : Pyridazine (target compound) has adjacent nitrogens, enhancing electron-withdrawing effects compared to pyrimidine (nitrogens at 1,3 positions) or thiadiazole/oxadiazole (five-membered rings with sulfur/oxygen) .
  • Sulfanyl Position : The sulfanyl group at position 4 in the target compound may influence steric hindrance and hydrogen-bonding interactions differently than analogs with sulfanyl groups at other positions .
Physical Properties

Melting points and spectral data for analogs provide indirect insights:

Compound Type Melting Point Range (°C) IR/NMR Features Reference
Oxadiazole-thiazole hybrids 134–178 IR: N-H (3300–3400 cm⁻¹), C=O (1680–1700 cm⁻¹); NMR: aromatic protons (6.5–8.5 ppm)
Thiadiazole derivative Not reported Crystal lattice: a=16.89 Å, b=4.20 Å, c=27.11 Å; butterfly conformation
Pyrimidine derivative Not reported No spectral data provided; molecular formula: C₅H₅ClIN₃S

Key Observations :

  • Dichloro substituents may elevate melting points relative to methyl- or iodo-substituted analogs, though direct data are lacking.

Inference for Target Compound :

  • The dichloro-pyridazine core may confer stronger electron-withdrawing effects, enhancing stability in acidic/basic conditions compared to oxadiazoles or thiadiazoles.
  • Sulfanyl and amine groups offer sites for functionalization, akin to N-substituted acetamides in .
Crystallographic and Computational Insights
  • Thiadiazole derivative : Exhibits a butterfly conformation with dihedral angles (0.8–46.3°) between rings, suggesting conformational flexibility.
  • SHELX Software : Widely used for small-molecule crystallography; applicable to resolving the target compound’s structure if crystallized.
  • Structure Validation : Emphasizes the need for rigorous geometric parameter checks, as seen in thiadiazole studies .

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